Cas no 2306264-77-5 (2-(2-bromo-4-quinolyl)acetic acid)

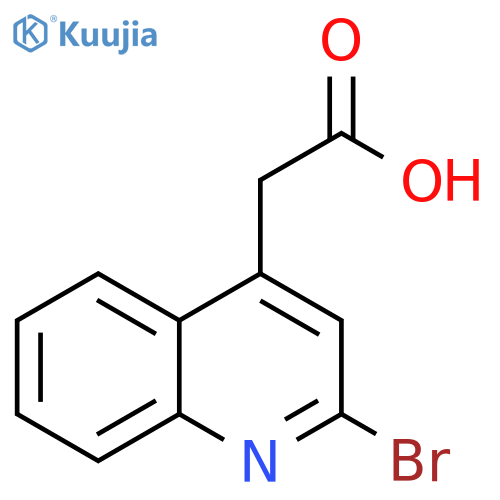

2306264-77-5 structure

商品名:2-(2-bromo-4-quinolyl)acetic acid

CAS番号:2306264-77-5

MF:C11H8BrNO2

メガワット:266.090722084045

CID:5269115

2-(2-bromo-4-quinolyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Quinolineacetic acid, 2-bromo-

- 2-(2-bromo-4-quinolyl)acetic acid

-

- インチ: 1S/C11H8BrNO2/c12-10-5-7(6-11(14)15)8-3-1-2-4-9(8)13-10/h1-5H,6H2,(H,14,15)

- InChIKey: YOYJOORHWWMCCH-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)C(CC(O)=O)=CC=1Br

2-(2-bromo-4-quinolyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568128-1g |

2-(2-Bromoquinolin-4-yl)acetic acid |

2306264-77-5 | 98% | 1g |

¥10395 | 2023-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-100MG |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 100MG |

¥ 1,042.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-1.0g |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 1.0g |

¥4154.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-500.0mg |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 500.0mg |

¥2769.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-500mg |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 500mg |

¥2769.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-5g |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 5g |

¥12464.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-1G |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 1g |

¥ 4,158.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-250.0mg |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 250.0mg |

¥1661.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-100.0mg |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 100.0mg |

¥1042.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-10G |

2-(2-bromo-4-quinolyl)acetic acid |

2306264-77-5 | 95% | 10g |

¥ 20,790.00 | 2023-03-30 |

2-(2-bromo-4-quinolyl)acetic acid 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2306264-77-5 (2-(2-bromo-4-quinolyl)acetic acid) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 307-59-5(perfluorododecane)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306264-77-5)2-(2-bromo-4-quinolyl)acetic acid

清らかである:99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g

価格 ($):208.0/347.0/521.0/1562.0